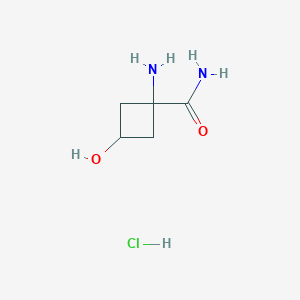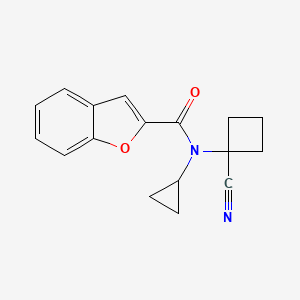
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide is a synthetic compound with the molecular formula C11H17N5O. It is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.
Métodos De Preparación
The synthesis of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The triazole moiety is introduced through a click chemistry reaction, which is known for its efficiency and selectivity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent, particularly in targeting proteins involved in cancer pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as proteins involved in signal transduction pathways. It may inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells .
Comparación Con Compuestos Similares
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:
N-Cyclopentyl-3-(triazol-2-yl)azetidine-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-sulfonamide: Contains a sulfonamide group, which may confer different chemical properties and reactivity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-phosphonate: Incorporates a phosphonate group, potentially altering its interaction with biological targets. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c17-11(14-9-3-1-2-4-9)15-7-10(8-15)16-12-5-6-13-16/h5-6,9-10H,1-4,7-8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEJWWHISACIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)








![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
